4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
CAS No.: 898780-07-9
Cat. No.: VC2301551
Molecular Formula: C16H14BrFOS
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898780-07-9 |
|---|---|
| Molecular Formula | C16H14BrFOS |
| Molecular Weight | 353.3 g/mol |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
| Standard InChI Key | UVAHRNJPYVSOKI-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Structure and Properties
4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by multiple functional groups strategically positioned on its molecular framework. The compound incorporates a propiophenone backbone with halogen substitutions and a thiomethyl group, creating a unique chemical entity with specialized reactivity profiles .
Structural Features
The molecular structure comprises a propiophenone scaffold (a ketone derived from propionic acid) with several key structural elements:
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A bromine atom at the 4' position of one phenyl ring
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A fluorine atom at the 3' position of the same phenyl ring
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A thiomethyl group (-SCH₃) attached to the 2-position of the second phenyl ring
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A three-carbon propane chain connecting the two ring systems through a ketone functional group
Physical and Chemical Properties
The compound exhibits distinct physicochemical characteristics as outlined in Table 1:
Table 1: Physical and Chemical Properties of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
Spectroscopic Identifiers
The compound can be characterized by specific spectroscopic identifiers that facilitate its analysis and identification in laboratory settings:
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Standard InChI: InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
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Standard InChIKey: UVAHRNJPYVSOKI-UHFFFAOYSA-N
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SMILES Notation: CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Synthesis Methods
The synthesis of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions requiring precise control of reaction conditions and careful selection of reagents.
| Synthetic Approach | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | 3-fluorobromobenzene, 2-thiomethylphenylpropionyl chloride, AlCl₃ | Anhydrous conditions, 0-25°C | Direct formation of the ketone linkage |
| Michael Addition | 4-bromo-3-fluorobenzaldehyde, 2-thiomethylacetophenone | Basic conditions, room temperature | Regioselective construction of carbon framework |
| Halogenation of Precursor | 3'-fluoro-3-(2-thiomethylphenyl)propiophenone, Br₂ or NBS | CH₂Cl₂, 0-25°C | Selective bromination at the 4' position |
| Cross-Coupling Strategy | 4-bromo-3-fluorophenyl bromide, 2-thiomethylphenylpropionyl metal complex | Pd catalyst, appropriate solvent | Versatile approach for forming C-C bonds |
Purification Methods
After synthesis, various purification techniques can be employed to obtain high-purity 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:
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Column chromatography (typically using silica gel with appropriate solvent systems)
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Recrystallization from suitable solvent mixtures
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Preparative high-performance liquid chromatography (HPLC)
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Vacuum distillation for larger-scale preparations
Chemical Reactivity and Reaction Analysis
The reactivity of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is dictated by its functional groups, each contributing distinct chemical behavior to the molecule.
Reactive Sites
The compound contains several reactive sites that can participate in various chemical transformations:
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Carbonyl Group: Susceptible to nucleophilic addition, reduction, and condensation reactions
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Bromine Substituent: Suitable for cross-coupling reactions, nucleophilic aromatic substitution
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Fluorine Substituent: Imparts unique electronic effects and potential for specialized transformations
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Thiomethyl Group: Capable of participating in oxidation, alkylation, and metal coordination
| Reaction Type | Description | Potential Products |
|---|---|---|
| Reduction | Reduction of the ketone using NaBH₄ or LiAlH₄ | Corresponding secondary alcohol derivative |
| Cross-Coupling | Suzuki, Stille, or Negishi coupling at the bromine position | Aryl-substituted derivatives |
| Oxidation | Oxidation of the thiomethyl group with H₂O₂ or m-CPBA | Sulfoxide or sulfone derivatives |
| Nucleophilic Substitution | Replacement of bromine with other nucleophiles | Amino, alkoxy, or thiol derivatives |
| Wittig Reaction | Reaction of the ketone with phosphonium ylides | Alkene derivatives |
| Grignard Addition | Addition of Grignard reagents to the ketone | Tertiary alcohol derivatives |
Comparison with Similar Compounds
Understanding the relationship between 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone and structurally related compounds provides context for its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:
Table 4: Comparison of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone with Structural Analogs
Structure-Property Relationships
The subtle structural differences between these analogs can significantly influence their physicochemical properties and biological activities:
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Electronic Effects: Fluorine substituents strongly affect electron distribution and reactivity
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Steric Considerations: Position of substituents impacts molecular conformation and binding interactions
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Lipophilicity: Bromine vs. chlorine substitution alters the compound's lipophilicity profile
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Metabolic Stability: Position and nature of substituents influence susceptibility to metabolic transformations
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Hydrogen Bonding Capacity: Thiomethyl vs. methoxy groups have different hydrogen bond accepting properties
Analytical Methods for Identification and Characterization
Accurate identification and characterization of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone require sophisticated analytical techniques.
Spectroscopic Techniques
Several spectroscopic methods can be employed for structural elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Characteristic signals for aromatic protons, methylene groups, and thiomethyl protons
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¹³C NMR: Distinct signals for carbonyl carbon, aromatic carbons, and thiomethyl carbon
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¹⁹F NMR: Specific signal for the fluorine substituent
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Mass Spectrometry:
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Molecular ion peak corresponding to molecular weight (m/z 353)
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Fragment ions reflecting the loss of bromine, thiomethyl group, or cleavage at the ketone
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Infrared Spectroscopy:
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Strong absorption band for carbonyl group (typically around 1680-1700 cm⁻¹)
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Characteristic bands for C-Br, C-F, and C-S bonds
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Chromatographic Methods
Chromatographic techniques enable purification and analysis:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase columns with appropriate mobile phase systems
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UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores
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Gas Chromatography (GC):
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Appropriate for volatilized derivatives or thermal stability assessment
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Often coupled with mass spectrometry (GC-MS) for enhanced identification
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